![molecular formula C14H22N4O4 B13124300 8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester is a complex heterocyclic compound. This compound is part of the triazolo-diazepine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a diazepine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the desired ester groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the triazole or diazepine rings are replaced by other substituents using reagents like halides or amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester stands out due to its unique structural features and diverse biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory activities.
1,2,4-Triazolo[4,3-c]quinazoline: Demonstrates cytotoxic activity against various cancer cell lines.
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-9-17(7-6-8-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HXYMHNRYJDQPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


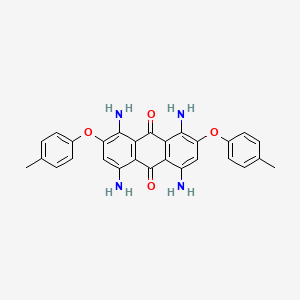
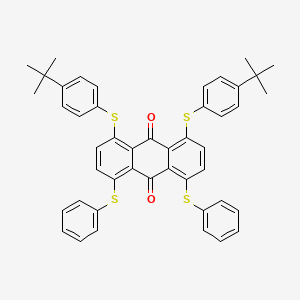
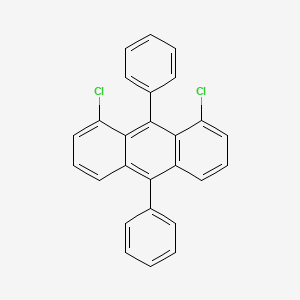
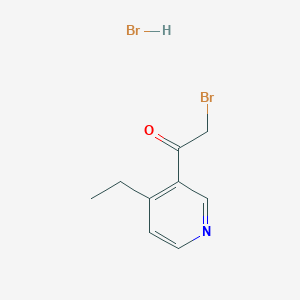
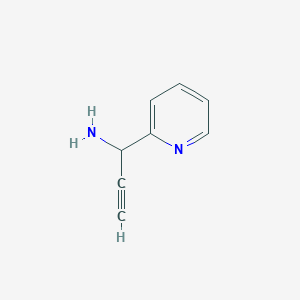
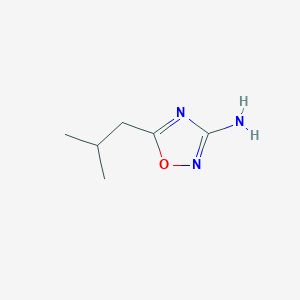
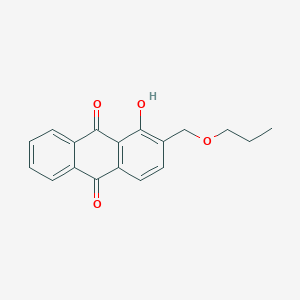
![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)
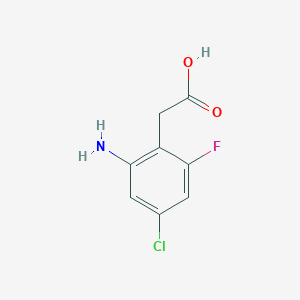
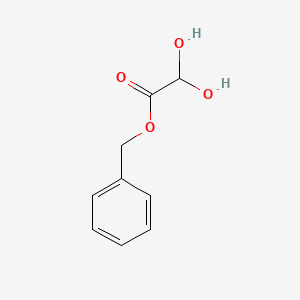
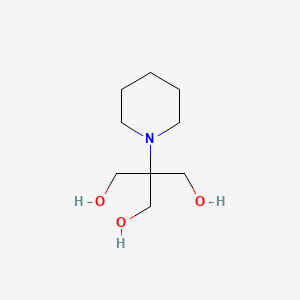
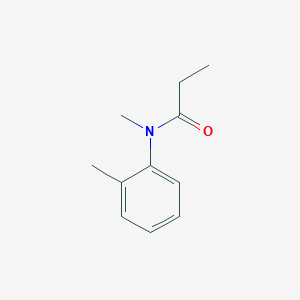
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
